molecular formula C11H23N B13286024 3-Hexylpiperidine

3-Hexylpiperidine

Cat. No.: B13286024
M. Wt: 169.31 g/mol
InChI Key: NYTHXDHDPRNOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hexylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing five methylene bridges and one amine bridge. The compound has the molecular formula C11H23N and is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexylpiperidine typically involves the alkylation of piperidine with hexyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where piperidine and hexyl halides are reacted in a controlled environment to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hexylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hexylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hexylpiperidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to inhibition of cell migration and induction of cell cycle arrest . These interactions help in reducing the survivability of cancer cells and enhancing the efficacy of other therapeutic agents.

Comparison with Similar Compounds

Uniqueness of 3-Hexylpiperidine: this compound stands out due to its unique hexyl substitution, which imparts distinct physicochemical properties and enhances its applicability in various research and industrial domains. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

3-hexylpiperidine

InChI

InChI=1S/C11H23N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h11-12H,2-10H2,1H3

InChI Key

NYTHXDHDPRNOFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCCNC1

Origin of Product

United States

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